molecular formula C15H22N2O B555241 L-Phenylalanine-cyclohexylamide CAS No. 17186-53-7

L-Phenylalanine-cyclohexylamide

Cat. No. B555241
CAS RN: 17186-53-7
M. Wt: 246.35 g/mol
InChI Key: ZMBVNXGMRQPTHV-AWEZNQCLSA-N
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Description

L-Phenylalanine-cyclohexylamide is a derivative of L-Phenylalanine . It is a white powder with a molecular formula of C15H22N2O and a molecular weight of 246.36 . It is also known as L-Phe-Cyclohexylamide .


Synthesis Analysis

The synthesis of L-Phenylalanine and its derivatives has been extensively studied. For instance, a study describes the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors . The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .


Physical And Chemical Properties Analysis

L-Phenylalanine-cyclohexylamide is a white powder . It has a melting point of 99 - 103 ºC . The compound should be stored at temperatures between 0 - 8 °C .

Scientific Research Applications

Biosynthesis of Unnatural Derivatives

  • L-Phenylalanine-cyclohexylamide has been utilized in engineered biosynthesis pathways. For instance, a shunt in the phenylalanine biosynthetic pathway was exploited in the marine bacterium Salinispora tropica, allowing for the genetic engineering of derivatives like antiprotealide, which is a potent proteasome inhibitor (McGlinchey et al., 2008).

Enhanced Production in Microbial Systems

  • L-Phenylalanine is an essential amino acid with significant applications in food and medicine. Research into enhancing its production has led to the development of in vitro systems for studying its biosynthesis in E. coli. Strategies like overexpressing specific enzymes in the shikimate pathway have resulted in increased yields (Ding et al., 2016).

Recombinant Strain Development

  • The development of recombinant strains of Escherichia coli K-12 for the production of L-phenylalanine has been explored. These strains are engineered for enhanced flux through the aromatic pathway, demonstrating the potential for increased production of L-phenylalanine and its derivatives (Sprenger, 2007).

Metabolic Engineering for Improved Yield

  • Metabolic engineering and protein evolution have been applied to increase the yield of L-phenylalanine synthesized from glucose in E. coli. Inactivation of the phosphotransferase transport system and overexpression of specific enzymes have significantly improved production efficiency (Báez-Viveros et al., 2004).

Enzymatic Modification and Hydroxylation Studies

  • The study of enzymes like phenylalanine hydroxylase, which catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, has provided insights into enzymatic modification processes, demonstrating the potential for producing specific amino acid derivatives (Zhang et al., 2011).

Gene Engineering for Amino Acid Synthesis

  • Genetic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli has been undertaken to improve L-phenylalanine production. This involves manipulating genes in the biosynthetic pathways, such as overexpressing certain wild-type genes, to increase production yields (Zhang et al., 2013).

Future Directions

Future research could focus on the biosynthesis of L-Phenylalanine and its derivatives from inexpensive aromatic precursors . This could provide a potential bio-based strategy for the production of high-value L-Phenylalanine and its derivatives from low-cost starting materials .

properties

IUPAC Name

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVNXGMRQPTHV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350936
Record name L-Phenylalanine-cyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine-cyclohexylamide

CAS RN

17186-53-7
Record name L-Phenylalanine-cyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of L-Phenylalanine-cyclohexylamide in peptide chemistry?

A1: L-Phenylalanine-cyclohexylamide functions as a chiral auxiliary in peptide synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, specifically aiding in the synthesis of optically pure α,α-disubstituted (R)- and (S)-amino acids. This is particularly useful for creating enantiomerically pure amino acids like (R)- and (S)-2-methyl-phenylalanine, (R)- and (S)-2-methyl-2-phenylglycine, and (R)- and (S)-2-methylvaline. []

Q2: How was the absolute configuration of the synthesized amino acids determined in the research?

A2: Researchers utilized X-ray crystallography to determine the absolute configuration of the synthesized amino acids. [, ] By crystallizing the diastereomeric peptides containing the target amino acids and L-Phenylalanine-cyclohexylamide, they obtained detailed structural information. Analysis of these crystal structures, specifically those of peptides like 6b, 6c, and 7a, allowed for the unambiguous assignment of absolute configuration (R or S) to each synthesized amino acid. []

Q3: Beyond its role in stereochemical control, does L-Phenylalanine-cyclohexylamide influence peptide conformation?

A3: Yes, studies indicate that L-Phenylalanine-cyclohexylamide can influence the conformation of the resulting peptides. [, ] For instance, crystal structures revealed that peptides incorporating L-Phenylalanine-cyclohexylamide adopted specific conformations, including β-turn geometries of type II′ and I, as observed in peptides 6b and 7a, respectively. [] Conversely, peptide 6c exhibited an extended conformation. [] These findings suggest that the presence and nature of the amino acid side chains in conjunction with L-Phenylalanine-cyclohexylamide can influence the overall structural preferences of the resulting peptides.

Q4: Are there any specific advantages of using L-Phenylalanine-cyclohexylamide compared to other chiral auxiliaries?

A4: L-Phenylalanine-cyclohexylamide stands out due to its simplicity, cost-effectiveness, and effectiveness as a chiral auxiliary. [] Compared to more complex and expensive alternatives, this readily available compound offers a practical advantage for researchers, making it a preferred choice for synthesizing optically pure α,α-disubstituted amino acids.

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